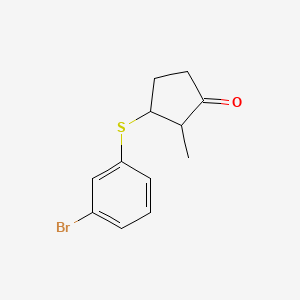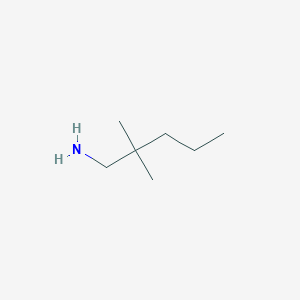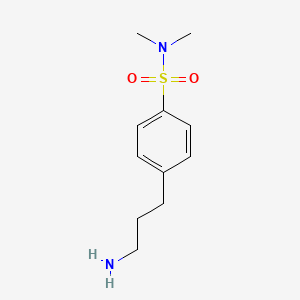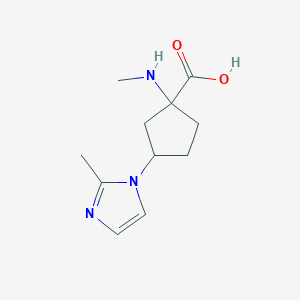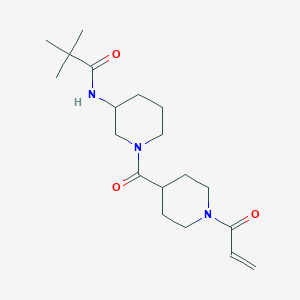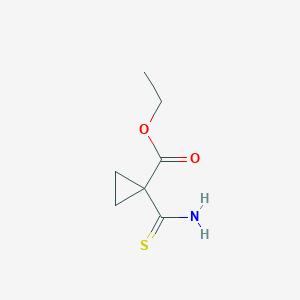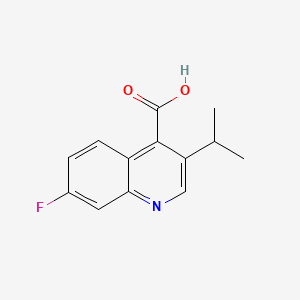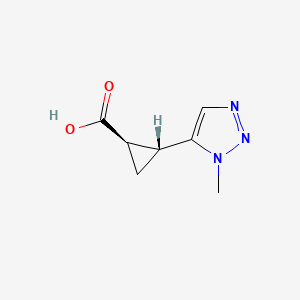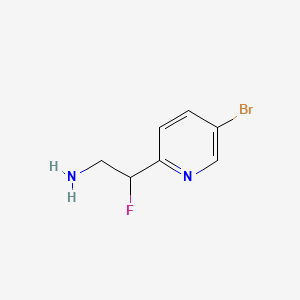
2-(5-Bromopyridin-2-yl)-2-fluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-2-fluoroethanamine is an organic compound that features a bromopyridine moiety and a fluoroethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-fluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 2-fluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-fluoroethanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-fluoroethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules with potential biological activities.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-fluoroethanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoroethanamine group can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)acetonitrile
- 6-(5-Bromopyridin-2-yl)iminomethylphenol
- (5-Bromopyridin-2-yl)methanol
Uniqueness
2-(5-Bromopyridin-2-yl)-2-fluoroethanamine is unique due to the presence of both a bromopyridine and a fluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8BrFN2 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C7H8BrFN2/c8-5-1-2-7(11-4-5)6(9)3-10/h1-2,4,6H,3,10H2 |
InChI Key |
CXAAXMJWGFLPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


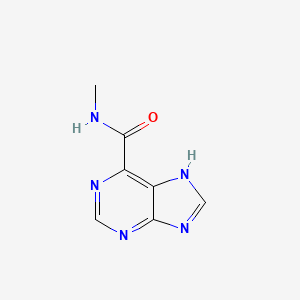
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
